molecular formula C10H16O2 B7767743 Geranic acid CAS No. 4698-08-2

Geranic acid

Cat. No.: B7767743
CAS No.: 4698-08-2
M. Wt: 168.23 g/mol
InChI Key: ZHYZQXUYZJNEHD-VQHVLOKHSA-N
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Description

Geranic acid, also known as 3,7-dimethyl-2,6-octadienoic acid, is a naturally occurring organic compound. It is a double bond isomer of nerolic acid and is commonly found in essential oils. This compound is known for its role as a pheromone in certain organisms and has a variety of applications in different fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Geranic acid can be synthesized through the Pinnick oxidation of geranial. This method involves the addition of geranial to a reaction system containing sodium chlorite, sodium dihydrogen phosphate, and 2-methyl-2-butene. The reaction is carried out under moderate conditions and yields this compound in high purity .

Industrial Production Methods: In industrial settings, this compound is often produced through the biotransformation of monoterpenes by microorganisms. For example, the denitrifying bacterium Alcaligenes defragrans can convert monoterpenes like myrcene and α-phellandrene into this compound under anaerobic conditions .

Chemical Reactions Analysis

Types of Reactions: Geranic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium chlorite and sodium dihydrogen phosphate are commonly used.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products:

Scientific Research Applications

Geranic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of geranic acid, particularly in its combination with choline (choline geranate), involves the integration of the geranate ion and this compound into bacterial membranes. This integration affects membrane thinning and perturbs membrane homeostasis, leading to the antibacterial effects observed in various studies .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual role as a pheromone and a versatile chemical intermediate. Its ability to form choline geranate, a potent antiseptic, sets it apart from other similar compounds .

Properties

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYZQXUYZJNEHD-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C(=O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10109997
Record name trans-Geranic acid
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Molecular Weight

168.23 g/mol
Source PubChem
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Physical Description

Liquid; [Alfa Aesar MSDS], Colourless viscous liquid; Faint floral aroma
Record name Geranic acid
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Record name (E,Z)-Geranic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name (E,Z)-Geranic acid
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Density

0.953-0.959
Record name (E,Z)-Geranic acid
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CAS No.

4698-08-2, 459-80-3
Record name trans-Geranic acid
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Record name Decaprenoic acid
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Record name Geranic acid, (2E)-
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Record name GERANIC ACID
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Record name 2,6-Octadienoic acid, 3,7-dimethyl-
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Record name 2,6-Octadienoic acid, 3,7-dimethyl-, (2E)-
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Record name trans-Geranic acid
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Record name 3,7-dimethylocta-2,6-dienoic acid
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Record name GERANIC ACID, (2E)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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